1-Methyl-4-(2-benzofuryl)-2-(2-phenoxyethylimino)pyrrolidine hydrogen fumarate
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Overview
Description
1-Methyl-4-(2-benzofuryl)-2-(2-phenoxyethylimino)pyrrolidine hydrogen fumarate is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrrolidine ring substituted with benzofuryl and phenoxyethylimino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-(2-benzofuryl)-2-(2-phenoxyethylimino)pyrrolidine hydrogen fumarate typically involves multi-step organic reactions. The general synthetic route may include:
Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the benzofuryl group: This step may involve the use of benzofuran derivatives and suitable coupling reactions.
Attachment of the phenoxyethylimino group: This can be done through nucleophilic substitution or other suitable reactions.
Formation of the hydrogen fumarate salt: This involves the reaction of the synthesized compound with fumaric acid under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Selection of efficient catalysts: to enhance reaction rates.
Optimization of reaction conditions: such as temperature, pressure, and solvent choice.
Purification techniques: such as crystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-4-(2-benzofuryl)-2-(2-phenoxyethylimino)pyrrolidine hydrogen fumarate can undergo various chemical reactions, including:
Oxidation: This may involve the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-Methyl-4-(2-benzofuryl)-2-(2-phenoxyethylimino)pyrrolidine hydrogen fumarate involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate cellular signaling.
Pathways: Interference with specific biochemical pathways to exert its effects.
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-4-(2-benzofuryl)-2-(2-phenoxyethylimino)pyrrolidine
- 1-Methyl-4-(2-benzofuryl)-2-(2-phenoxyethyl)pyrrolidine
- 1-Methyl-4-(2-benzofuryl)-2-(2-phenoxyethylamino)pyrrolidine
Uniqueness
1-Methyl-4-(2-benzofuryl)-2-(2-phenoxyethylimino)pyrrolidine hydrogen fumarate is unique due to its specific substitution pattern and the presence of the hydrogen fumarate salt. This unique structure may confer distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
94221-93-9 |
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Molecular Formula |
C25H26N2O6 |
Molecular Weight |
450.5 g/mol |
IUPAC Name |
4-(1-benzofuran-2-yl)-1-methyl-N-(2-phenoxyethyl)pyrrolidin-2-imine;(E)-but-2-enedioic acid |
InChI |
InChI=1S/C21H22N2O2.C4H4O4/c1-23-15-17(20-13-16-7-5-6-10-19(16)25-20)14-21(23)22-11-12-24-18-8-3-2-4-9-18;5-3(6)1-2-4(7)8/h2-10,13,17H,11-12,14-15H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
GNVNZSQSHNAVOO-WLHGVMLRSA-N |
Isomeric SMILES |
CN1CC(CC1=NCCOC2=CC=CC=C2)C3=CC4=CC=CC=C4O3.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CN1CC(CC1=NCCOC2=CC=CC=C2)C3=CC4=CC=CC=C4O3.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
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